molecular formula C18H36O B032862 Octadecanal CAS No. 638-66-4

Octadecanal

Cat. No. B032862
CAS RN: 638-66-4
M. Wt: 268.5 g/mol
InChI Key: FWWQKRXKHIRPJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of octadecanal and related compounds often involves the manipulation of long-chain fatty acids or their derivatives. For example, the synthesis of octadecasil, a clathrate-type inclusion compound, showcases the intricate methods used to generate materials with octadecanal derivatives. This process involves hydrothermal synthesis with a specific gel composition, leading to the formation of a unique crystalline structure Xiaobo Yang, 2006.

Molecular Structure Analysis

Molecular structure analysis of octadecanal derivatives reveals the complex arrangements and interactions at the atomic level. For instance, the structure of an aldehyde decarbonylase implicated in biofuel synthesis from Prochlorococcus Marinus shows a di-iron catalytic center coordinated with an octadecanoic acid ligand. This highlights the intricate molecular interactions critical for the enzyme's function in converting aldehydes to alkanes, a process relevant to biofuel production H. Axelrod et al., 2012.

Chemical Reactions and Properties

Octadecanal undergoes various chemical reactions, reflecting its versatility in synthetic chemistry. The synthesis of enantiomerically pure 1-O-phosphocholine-2-O-acyl-octadecane and 1-O-phosphocholine-2-N-acyl-octadecane illustrates the chemical modifications octadecanal derivatives can undergo. These compounds, acting as intermediates between phosphatidylcholine and sphingomyelin, showcase the adaptability of octadecanal in creating biologically relevant molecules U. Massing & H. Eibl, 1994.

Physical Properties Analysis

The physical properties of octadecanal derivatives, such as phase change behavior and thermal regulation capabilities, are essential for their application in materials science. For example, microencapsulated n-octadecane with polyurea shells demonstrates significant phase change properties, encapsulation efficiency, and thermal regulation capabilities, making it suitable for heat energy storage applications Huanzhi Zhang & Xiaodong Wang, 2009.

Chemical Properties Analysis

The chemical properties of octadecanal and its derivatives, such as reactivity and stability, play a crucial role in their application across various domains. The synthesis of block, statistical, and gradient copolymers from octadecyl (meth)acrylates using atom transfer radical polymerization exemplifies the chemical versatility of octadecanal derivatives. These materials offer potential applications in creating advanced polymer structures with tailored properties Shuhui Qin et al., 2003.

Scientific Research Applications

  • Solid-phase Extraction of Organic Compounds : Research by Junk and Richard (1988) highlighted the use of octadecyl-bonded porous silica for solid-phase extraction of organic compounds from water, achieving more than 85% average recovery for pesticides and polycyclic materials (Junk & Richard, 1988).

  • Thermal Energy Storage : Several studies have focused on the use of n-octadecane in thermal energy storage. Khadiran et al. (2015) found that n-octadecane/activated carbon nanocomposite phase change material could reduce indoor temperature fluctuation in buildings, potentially decreasing energy consumption (Khadiran et al., 2015). Similarly, Jeong et al. (2019) explored n-octadecane-containing heat storage gypsum-cement boards for energy conservation in buildings, especially during cooling seasons (Jeong et al., 2019).

  • Rubber Modified Asphalt : Liqun (2010) studied the use of octadecanamide as a viscosity reducer in rubber powder modified asphalt, improving flowability and decreasing mixture temperature (Liqun, 2010).

  • Nanocomposites for Building Applications : Tumirah et al. (2014) discussed n-octadecane/St-MMA nanocapsules, which have potential for thermal energy storage in buildings due to their good chemical stability and thermal reliability (Tumirah et al., 2014).

  • Microencapsulation for Energy Storage : Tang et al. (2017) synthesized microencapsulated octadecane with a silica shell, demonstrating good thermal stability and potential use as shape-stabilized phase change materials for thermal energy storage (Tang et al., 2017).

  • Enhanced Thermal Properties with Nanoparticles : Tafrishi et al. (2020) added graphene and boron nitride nanosheets to octadecane paraffin, resulting in a nanocomposite with improved thermal properties, such as higher melting point and increased thermal conductivity (Tafrishi et al., 2020).

  • Characterization of Thermo-Physical Properties : Yehya et al. (2019) characterized the behavior and thermo-physical properties of n-Octadecane using both numerical simulation and experiment (Yehya et al., 2019).

  • Biodegradation and Environmental Impact : Wakeham et al. (1986) studied the behavior of aliphatic hydrocarbons, including octadecane, in coastal seawater, observing significant biodegradation with residence times of about 1 day in certain environments (Wakeham et al., 1986).

  • Biodiesel Production : Chen and Xu (2016) researched the hydrodeoxygenation of biodiesel-related methyl stearate over Ru/HZSM-5 catalysts, leading to the production of heptadecane and octadecane (Chen & Xu, 2016).

  • Drug Release from Microspheres : Chan and Heng (2002) demonstrated that augmented drug release from calcium alginate microspheres can be achieved by cross-linking with octanal and octadecanal (Chan & Heng, 2002).

Safety And Hazards

Octadecanal may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

octadecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h18H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWQKRXKHIRPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213250
Record name Octadecanal
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Molecular Weight

268.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Stearaldehyde
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Boiling Point

320.00 to 322.00 °C. @ 760.00 mm Hg
Record name Stearaldehyde
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Product Name

Octadecanal

CAS RN

638-66-4
Record name Octadecanal
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Record name OCTADECANAL
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Record name Octadecanal
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Record name STEARYL ALDEHYDE
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Record name Stearaldehyde
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Melting Point

38.00 °C. @ 760.00 mm Hg
Record name Stearaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002384
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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